

# Navigating Resistance: A Comparative Guide to BAY1163877 and Other FGFR TKIs

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## Compound of Interest

Compound Name: **BAY1163877**

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The development of tyrosine kinase inhibitors (TKIs) targeting the Fibroblast Growth Factor Receptor (FGFR) pathway has marked a significant advancement in precision oncology.

Rogaratinib (**BAY1163877**) is a potent and selective pan-FGFR inhibitor targeting FGFR1-4.<sup>[1]</sup> <sup>[2]</sup> While agents like **BAY1163877**, erdafitinib, infigratinib, and pemigatinib have shown promise in tumors with FGFR alterations, their long-term efficacy is often hampered by the development of acquired resistance.<sup>[3]</sup><sup>[4]</sup> This guide provides a comparative analysis of the cross-resistance profiles between **BAY1163877** and other FGFR TKIs, supported by experimental data, to inform researchers and drug development professionals.

## Mechanisms of Acquired Resistance to FGFR Inhibitors

Acquired resistance to FGFR TKIs is a complex process driven by various molecular changes. These can be broadly classified as on-target modifications to the FGFR gene itself or off-target activation of alternative signaling pathways that bypass the dependency on FGFR signaling.<sup>[5]</sup>

## On-Target Resistance: Kinase Domain Mutations

The most common mechanism of acquired resistance involves the emergence of secondary mutations within the FGFR kinase domain.<sup>[5]</sup><sup>[6]</sup> These mutations can interfere with drug binding or stabilize the active conformation of the receptor.<sup>[5]</sup> Key types of resistance mutations include:

- Gatekeeper Mutations: Located deep within the ATP-binding pocket, these residues control TKI access.[2][5] Mutations at these sites (e.g., FGFR2 V565, FGFR3 V555M) can create steric hindrance, preventing the binding of many reversible FGFR inhibitors.[2][5][7][8]
- Molecular Brake Mutations: These mutations (e.g., FGFR2 N550, FGFR3 N540) disrupt the autoinhibitory mechanism of the kinase, leading to its uncontrolled activation.[2][7][9]

The irreversible inhibitor futibatinib can overcome some of these resistance mutations that affect reversible inhibitors.[9][10] However, resistance to futibatinib can also emerge, predominantly through mutations at the gatekeeper (V565) and molecular brake (N550) residues.[9][11]

## Off-Target Resistance: Bypass Signaling Activation

Tumors can evade FGFR inhibition by activating alternative signaling pathways to sustain growth and survival.[5][12] This can confer resistance to a broad range of FGFR inhibitors, including **BAY1163877**. Common bypass mechanisms include:

- Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of other RTKs like MET or members of the ERBB family can provide an alternative signaling route.[1][2][13][14] Studies have shown that ectopic expression of MET can induce resistance to **BAY1163877** (rogaratinib).[1] Similarly, MET activation has been identified as a key driver of resistance to erdafitinib.[14]
- Alterations in Downstream Pathways: Activation of pathways downstream of FGFR, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, can render cells independent of FGFR signaling.[7][9][15][16] Alterations in these pathways are frequently observed in patients who have developed resistance to FGFR inhibitors.[7][9][16] In preclinical models of **BAY1163877** resistance, no mutations in the driver FGFR genes were found; instead, resistance was associated with changes in pathways like MYC targets, epithelial-mesenchymal transition, or KRAS signaling.[3]

## Comparative Efficacy of FGFR TKIs Against Resistance Mutations

The effectiveness of different FGFR TKIs varies against specific kinase domain mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) values from preclinical studies using Ba/F3 cells, a common model for assessing kinase inhibitor activity.

Table 1: Comparative IC50 Values (nM) of FGFR Inhibitors Against FGFR3 Kinase Domain Mutations

FGFR3								
-	Erdafitinib	Infiratinib	Pemigatinib	Futibatinib	AZD4547	Dovitinib	PD173074	LY2874455
<b>TACC3 Fusion</b>								
Wild-Type	<b>0.8</b>	<b>0.8</b>	<b>0.4</b>	<b>0.9</b>	<b>1.8</b>	<b>10.1</b>	<b>11.2</b>	<b>1.9</b>
N540K	22.8	>100	>100	22.7	>100	>100	>100	>100
V553L	1.4	1.2	8.8	1.0	10.2	12.8	10.3	10.4
V553M	10.9	18.2	34.1	7.9	36.6	76.5	50.2	30.1
V555L (Gatekeeper)	20.3	>100	>100	18.7	>100	>100	>100	>100
V555M (Gatekeeper)	15.1	48.2	65.2	10.1	60.1	>100	80.2	55.4

| L608V | 12.1 | 25.3 | 40.1 | 9.8 | 45.2 | 80.1 | 65.3 | 42.1 |

Data adapted from functional characterization studies in Ba/F3 cell models.<sup>[7]</sup> Note: Higher IC50 values indicate lower potency and greater resistance.

Table 2: Comparative IC50 Values (nM) of FGFR Inhibitors Against FGFR2 Kinase Domain Mutations

FGFR2- PHGDH Fusion	Infigratinib	Erdafitinib	Pemigatinib	Futibatinib
Wild-Type	<b>11</b>	<b>22</b>	<b>14</b>	<b>12</b>
N550K (Molecular Brake)	224	112	125	18

| V565I (Gatekeeper) | >1000 | >1000 | >1000 | 25 |

Data adapted from studies in CCLP-1 cells expressing FGFR2 fusions.[\[12\]](#) Note: Higher IC50 values indicate lower potency and greater resistance.

## Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate cross-resistance between FGFR TKIs.

### Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the number of viable cells in culture after treatment with an inhibitor, providing an IC50 value as a measure of potency.

Objective: To quantify the effect of FGFR TKIs on the proliferation and viability of cancer cell lines (parental vs. resistant).

Methodology:

- Cell Plating: Seed cells (e.g., Ba/F3 engineered with FGFR fusions or urothelial carcinoma cell lines like RT112) in a 96-well plate at a predetermined density and allow them to adhere overnight.[\[4\]](#)[\[17\]](#)
- Drug Treatment: Treat the cells with a serial dilution of the FGFR inhibitor (e.g., **BAY1163877**, erdafitinib, futibatinib) for a specified period, typically 72 to 120 hours.[\[4\]](#)[\[18\]](#)
- Viability Assessment:

- For MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
- For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[17] Measure luminescence using a plate reader.[17]
- Data Analysis: Normalize the readings to vehicle-treated control cells. Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.[4]

## Protocol 2: Clonogenic Assay (Colony Formation Assay)

This assay assesses the long-term proliferative capacity of single cells to form colonies after drug treatment, providing insight into cytostatic versus cytotoxic effects.[19][20]

Objective: To determine the ability of cells to retain their reproductive integrity and form colonies after treatment with FGFR TKIs.

Methodology:

- Cell Treatment: Treat a suspension of cells with the desired concentrations of the FGFR inhibitor for a defined period (e.g., 24 hours).
- Plating: After treatment, wash the cells to remove the drug. Plate a low, precise number of viable cells into 6-well plates or petri dishes.[19]
- Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for single cells to grow into visible colonies (defined as  $\geq 50$  cells).
- Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution like methanol/acetic acid. Stain the colonies with a staining solution, such as 0.5% crystal violet, to make them visible.[19]
- Colony Counting: Count the number of colonies in each dish. The plating efficiency and surviving fraction are calculated relative to the untreated control group.

## Protocol 3: Western Blot Analysis

This technique is used to detect specific proteins and assess their phosphorylation status, confirming target engagement and the activation state of downstream signaling pathways.[\[21\]](#) [\[22\]](#)

Objective: To analyze the phosphorylation of FGFR and downstream signaling proteins (e.g., ERK, AKT) in response to TKI treatment.

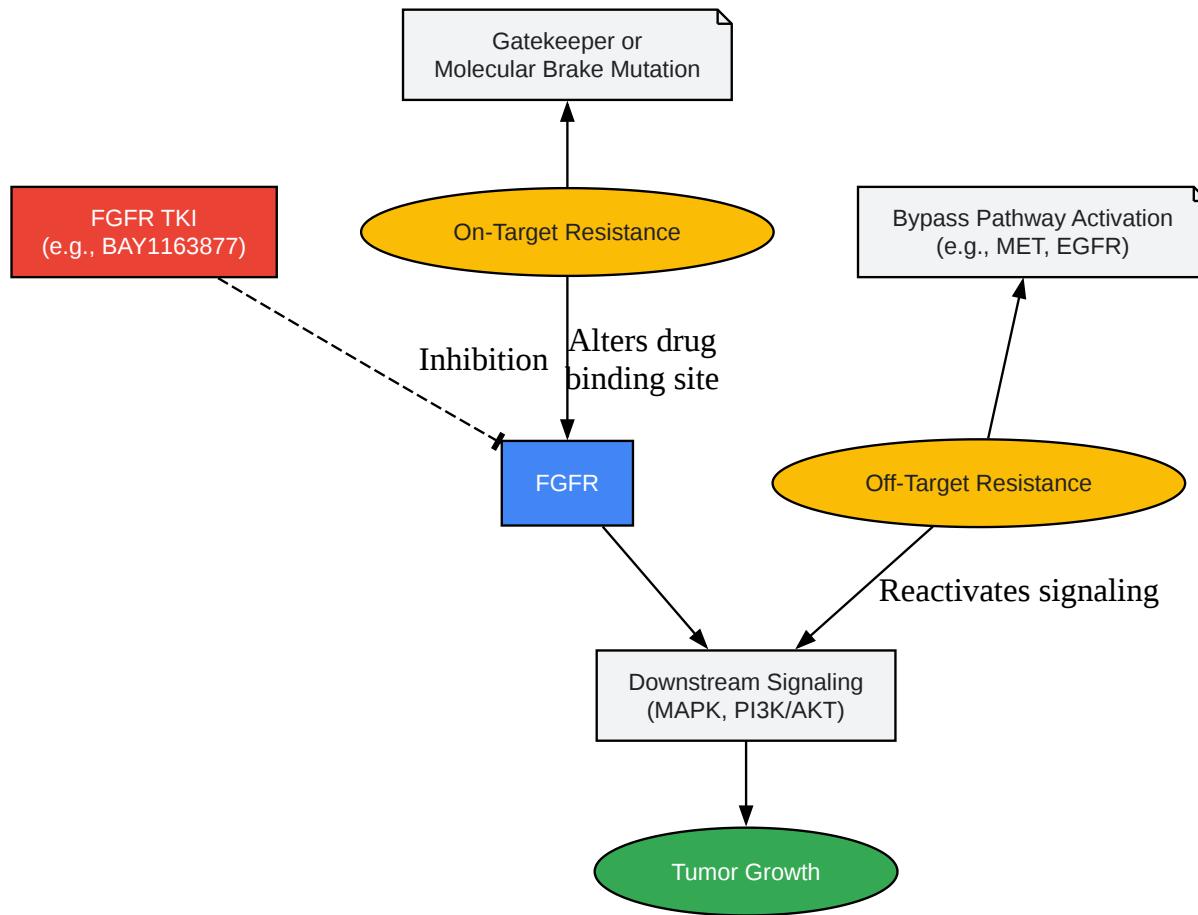
Methodology:

- Cell Treatment and Lysis: Grow cells to 70-80% confluence and treat them with the FGFR inhibitor at various concentrations for a specified time.[\[23\]](#) Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[\[21\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.[\[21\]](#)[\[23\]](#)
- SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-FGFR, p-ERK, p-AKT) and total protein levels overnight at 4°C.
- Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[\[21\]](#) Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[\[21\]](#)
- Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).[\[21\]](#)

## Visualizing Signaling and Resistance Mechanisms

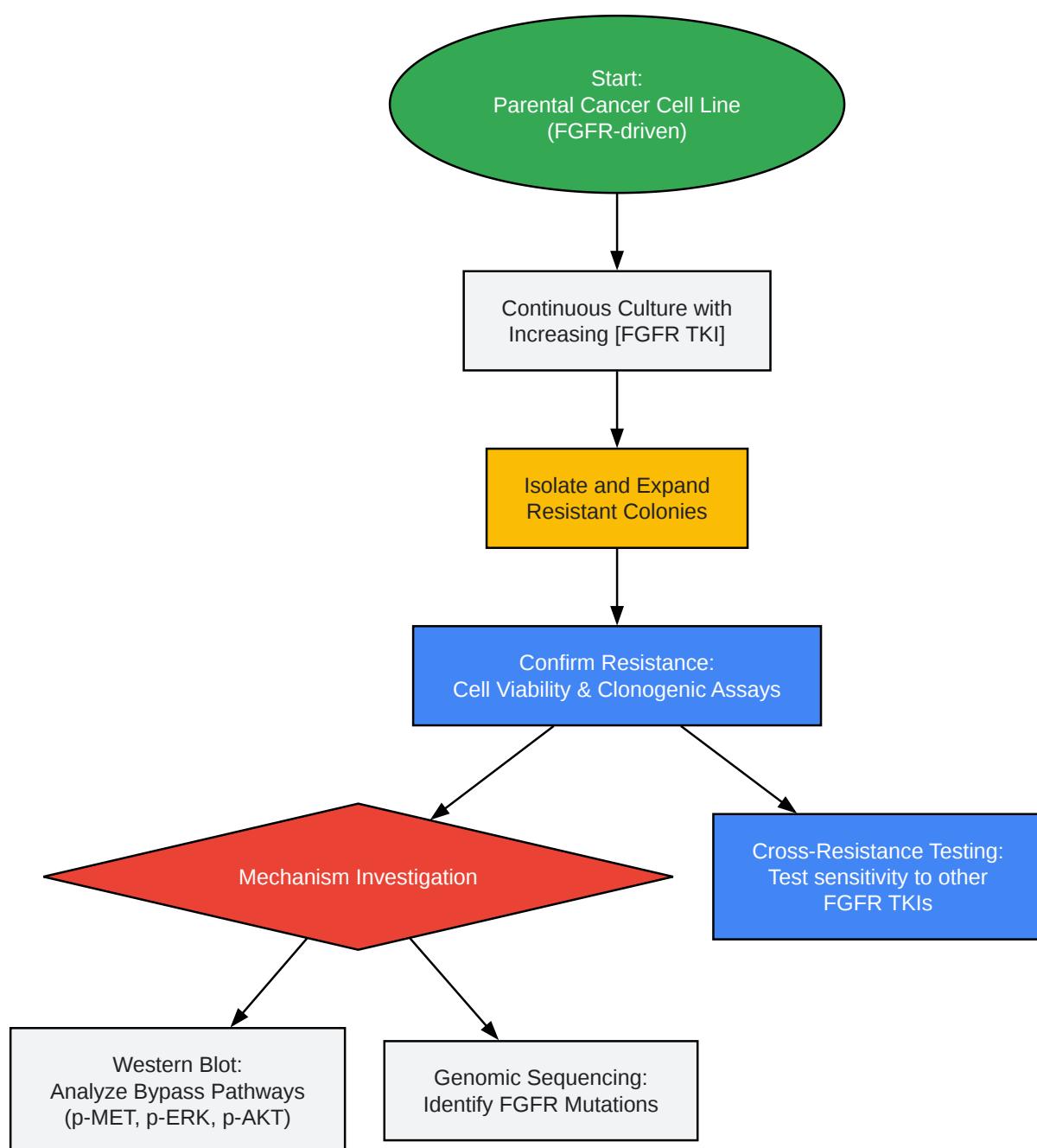
The following diagrams illustrate the key pathways and concepts discussed in this guide.

Canonical FGFR signaling activates the RAS/MAPK and PI3K/AKT pathways.[21][22]



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Overview of on-target and off-target mechanisms of resistance to FGFR TKIs.[2][5]



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Workflow for generating and characterizing TKI-resistant cell lines.[3][4][13]

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